molecular formula C11H15NO2 B8568661 3-(4,5,6,7-tetrahydro-1H-indol-3-yl)-propionic acid

3-(4,5,6,7-tetrahydro-1H-indol-3-yl)-propionic acid

Cat. No.: B8568661
M. Wt: 193.24 g/mol
InChI Key: NSPAIMACKXPNHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4,5,6,7-tetrahydro-1H-indol-3-yl)-propionic acid is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

3-(4,5,6,7-tetrahydro-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C11H15NO2/c13-11(14)6-5-8-7-12-10-4-2-1-3-9(8)10/h7,12H,1-6H2,(H,13,14)

InChI Key

NSPAIMACKXPNHI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=CN2)CCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Crude 2-ethoxycarbonyl-3-(2-ethoxycarbonylethyl)-4,5,6,7-tetrahydroindole (30 g) and 80 mL of 5 N sodium hydroxide were refluxed for 80 min in a round bottom flask heated in an oil bath and equipped with magnetic stirring. The heater was turned off, but the flask was left in the hot bath, and about 44 mL of 10 N hydrochloric acid was cautiously added via a dropping funnel through the reflux condenser with vigorous stirring. When approximately 80% of the acid had been added, a large amount of carbon dioxide was evolved. The addition was continued until the pH was 2-3. The mixture was cooled in a water bath, and 200 mL of ethyl acetate was added to dissolve the oil that was present. The ethyl acetate layer was isolated and was washed 3 times with 50 mL of water each time, twice with 30 mL of brine each time, and was dried over 5 g of anhydrous sodium sulfate and was evaporated to give 15.5 g (80%) yield of crude 3-(2-carboxyethyl)-4,5,6,7-tetrahydroindole as a very dark sticky syrup.
Name
2-ethoxycarbonyl-3-(2-ethoxycarbonylethyl)-4,5,6,7-tetrahydroindole
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
44 mL
Type
reactant
Reaction Step Two
[Compound]
Name
acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Six

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